molecular formula C15H12N2O2S B12591509 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one CAS No. 647026-36-6

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one

Cat. No.: B12591509
CAS No.: 647026-36-6
M. Wt: 284.3 g/mol
InChI Key: VHVPTQFEHXIWHV-UHFFFAOYSA-N
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Description

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole moiety linked to a methoxy-substituted cyclohexadienone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one typically involves the condensation of 1,2-benzothiazol-3-amine with 2-methoxy-3-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and aminomethylidene substituents provide unique sites for chemical modification and interaction with biological targets .

Properties

CAS No.

647026-36-6

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yliminomethyl)-6-methoxyphenol

InChI

InChI=1S/C15H12N2O2S/c1-19-12-7-4-5-10(14(12)18)9-16-15-11-6-2-3-8-13(11)20-17-15/h2-9,18H,1H3

InChI Key

VHVPTQFEHXIWHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=NSC3=CC=CC=C32

Origin of Product

United States

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